molecular formula C8H13N3O B15213024 2-(Diethylamino)pyrimidin-4(1H)-one CAS No. 55042-56-3

2-(Diethylamino)pyrimidin-4(1H)-one

Cat. No.: B15213024
CAS No.: 55042-56-3
M. Wt: 167.21 g/mol
InChI Key: ZRVKDGHDCOMYDX-UHFFFAOYSA-N
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Description

2-(Diethylamino)pyrimidin-4(1H)-one (CAS 55042-56-3) is an organic compound with the molecular formula C 8 H 13 N 3 O and a molecular weight of 167.21 g/mol . It features a pyrimidin-4(1H)-one core, a privileged scaffold in medicinal chemistry renowned for its widespread biological significance . The structure is further functionalized with a diethylamino group at the 2-position, which can significantly influence the compound's physicochemical properties and binding affinity to biological targets. The pyrimidine ring system is of paramount importance in biological systems, serving as a fundamental building block in nucleic acids (as seen in cytosine, uracil, and thymine) and essential vitamins such as thiamine (B1) and riboflavin . Derivatives of pyrimidin-4-one are extensively investigated in pharmaceutical research for their diverse biological activities, which can include antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The specific substitution pattern on the pyrimidine ring, particularly at the 2-position, is a critical structural determinant for its mechanism of action and research value . This compound is exclusively intended for research applications in fields such as medicinal chemistry, drug discovery, and chemical biology. It is ideal for use as a key synthetic intermediate, a building block for the construction of more complex heterocyclic systems, or a core structure for the development and structure-activity relationship (SAR) study of novel bioactive molecules . Intended Use & Disclaimer: This product is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55042-56-3

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(diethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-11(4-2)8-9-6-5-7(12)10-8/h5-6H,3-4H2,1-2H3,(H,9,10,12)

InChI Key

ZRVKDGHDCOMYDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CC(=O)N1

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Diethylamino Pyrimidin 4 1h One and Its Precursors

Established Synthetic Routes for Pyrimidine-4(1H)-one Core

The pyrimidine-4(1H)-one scaffold is a fundamental heterocyclic structure, and its synthesis has been extensively studied. The most common and versatile methods involve the condensation and cyclization of acyclic precursors.

Condensation Reactions in Pyrimidine (B1678525) Synthesis

Condensation reactions are a cornerstone in the synthesis of the pyrimidine ring. acs.orgbu.edu.eg This approach typically involves the reaction of a compound containing an N-C-N fragment, such as urea (B33335) or its derivatives, with a three-carbon component possessing two electrophilic centers. bu.edu.eg A widely used method is the reaction of β-dicarbonyl compounds or their equivalents with amidines, ureas, or guanidines. wikipedia.org For instance, the condensation of ethyl acetoacetate (B1235776) with thiourea (B124793) is a classic example leading to a pyrimidine derivative. wikipedia.org

Modern variations of these condensation reactions often employ catalysts to improve efficiency and yield. For example, metal-catalyzed reactions, such as those using copper, can facilitate the cyclization of ketones with nitriles to form pyrimidine structures. organic-chemistry.org Microwave-assisted organic synthesis has also been shown to accelerate these reactions, leading to higher yields in shorter reaction times. researchgate.net

A general representation of the condensation approach is the reaction between a 1,3-dicarbonyl compound and an amidine, as shown in the table below.

Reactant 1Reactant 2Product CoreReference
β-Dicarbonyl CompoundAmidine/Urea/Guanidine (B92328)Pyrimidine wikipedia.org
KetonesNitrilesPyrimidine organic-chemistry.org
N-Vinyl/Aryl AmidesNitrilesPyrimidine nih.gov

Cyclization Techniques for Pyrimidine Ring Formation

The cyclization step is a critical phase in forming the pyrimidine ring. This process often occurs in situ following the initial condensation reaction. The mechanism typically involves an initial nucleophilic attack, followed by an intramolecular condensation and subsequent dehydration or elimination to form the aromatic pyrimidine ring. bhu.ac.in

Various cyclization strategies have been developed. For instance, samarium chloride-catalyzed cyclization of β-formyl enamides using urea as an ammonia (B1221849) source under microwave irradiation provides an efficient route to pyrimidines. organic-chemistry.org Another technique involves the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which can proceed under catalyst- and solvent-free conditions. mdpi.com

The choice of cyclization technique can be influenced by the desired substitution pattern on the pyrimidine ring. For example, multicomponent reactions like the Biginelli reaction provide a straightforward method to synthesize 3,4-dihydropyrimidin-2(1H)-ones, which can be subsequently oxidized to the corresponding pyrimidinones (B12756618). wikipedia.orgmdpi.com

Precursor Chemistry and Starting Materials

The selection of appropriate starting materials is crucial for the successful synthesis of the pyrimidine-4(1H)-one core. Common precursors include:

N-C-N fragment sources: Urea, thiourea, guanidine, and their substituted derivatives are frequently used to provide the N1-C2-N3 portion of the pyrimidine ring. bu.edu.egresearchgate.net

Three-carbon fragment sources: A wide variety of 1,3-bifunctional three-carbon compounds can be employed. These include β-diketones, β-ketoesters, malonic esters, and cyanoacetic esters. bu.edu.egresearchgate.net Unsaturated compounds like α,β-unsaturated ketones and esters can also serve as precursors. researchgate.net

The table below summarizes some common precursors for pyrimidine synthesis.

N-C-N PrecursorC-C-C PrecursorResulting Core StructureReferences
UreaDiethyl malonateBarbituric acid (a pyrimidine derivative) researchgate.net
Guanidineβ-Diketone2-Aminopyrimidine (B69317) wikipedia.org
ThioureaEthyl acetoacetate2-Thio-6-methyluracil wikipedia.org

Introduction of the Diethylamino Moiety

To synthesize 2-(diethylamino)pyrimidin-4(1H)-one, the diethylamino group must be introduced at the 2-position of the pyrimidine ring. This can be achieved through various amination strategies or by functional group interconversions.

Amination Strategies

Direct amination of a pre-formed pyrimidine ring is a common strategy. This often involves the displacement of a suitable leaving group at the 2-position by diethylamine (B46881).

One approach involves the condensation of 1,1-diethylguanidine (B97328) with a β-diketone. nih.gov This method directly incorporates the diethylamino group into the pyrimidine ring during its formation.

Alternatively, a pre-existing 2-substituted pyrimidine can be used. For example, a 2-chloropyrimidine (B141910) can undergo nucleophilic substitution with diethylamine. nih.gov Palladium-catalyzed amination reactions are often employed for this purpose, although amination can also occur under high pressure without a catalyst. nih.gov The reactivity of halogens at different positions on the pyrimidine ring can vary, with the C4 and C6 positions sometimes being more susceptible to nucleophilic attack than the C2 position. bhu.ac.in

Another method is the aminolysis of 2-alkoxy-, 2-alkylthio-, or 2-sulfonylpyrimidines with diethylamine. nih.gov

The table below outlines some amination strategies.

Starting MaterialReagentProductReference
1,1-Diethylguanidineβ-Diketone2-(Diethylamino)pyrimidine nih.gov
2-ChloropyrimidineDiethylamine2-(Diethylamino)pyrimidine nih.gov
2-AlkylthiopyrimidineDiethylamine2-(Diethylamino)pyrimidine nih.gov

Functional Group Interconversions

Functional group interconversion provides another pathway to introduce the diethylamino group. fiveable.me This involves transforming an existing functional group at the 2-position into a diethylamino group.

For instance, a 2-hydroxypyrimidine (B189755) (which exists in equilibrium with its tautomeric form, pyrimidin-2(1H)-one) can potentially be converted to a 2-chloropyrimidine using a reagent like phosphorus oxychloride. bhu.ac.in This 2-chloropyrimidine can then be subjected to amination with diethylamine as described previously.

Another possibility involves the conversion of a 2-thiopyrimidine. The thiol group can be a good leaving group under certain conditions, allowing for its displacement by diethylamine. The synthesis of 2-thiouracil (B1096) from thiourea and ethyl acetoacetate is a well-established reaction, and this product could potentially serve as a precursor. wikipedia.org

These interconversions often require multiple steps and careful control of reaction conditions to achieve the desired transformation without affecting other parts of the molecule. ub.edu

Reaction Optimization and Yield Enhancement Studies

The optimization of pyrimidine synthesis from guanidines and β-dicarbonyl compounds has been a subject of extensive research to improve yields and reaction efficiency. Studies have explored various parameters, including the choice of catalyst, solvent, and reaction temperature. researchgate.nettsijournals.com

For the synthesis of related 2-aminopyrimidines, reaction conditions have been systematically optimized. For instance, in the synthesis of unsymmetrical 2-aminopyrimidines from enaminones and guanidine hydrochloride, the base and solvent system were found to be critical. tsijournals.com The use of potassium carbonate as a base in a solvent like DMF at 60 °C provided the highest yields. tsijournals.com

Table 1: Optimization of Reaction Conditions for a Representative 2-Aminopyrimidine Synthesis

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1K2CO3 (2.0)CH3CN6070
2K3PO4 (2.0)CH3CN6065
3Cs2CO3 (2.0)CH3CN6075
4K2CO3 (2.0)Dioxane6050
5K2CO3 (2.0)Toluene6045
6K2CO3 (2.0)DMF6085
7K2CO3 (4.0)DMF6094
8K2CO3 (4.0)DMF8094

This table is illustrative and based on the synthesis of a related 2-aminopyrimidine from an imidazolate enaminone and guanidine hydrochloride. tsijournals.com The data demonstrates the significant impact of base and solvent selection on reaction yield.

Yield enhancement strategies often involve using microwave irradiation, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. nanobioletters.comresearchgate.net For the synthesis of 2-amino-4,6-diarylpyrimidines, a microwave-assisted approach produced good to acceptable yields in significantly shorter reaction times than conventional refluxing. tsijournals.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the use of hazardous materials and improve energy efficiency. nanobioletters.comresearchgate.net Key green methodologies applicable to the synthesis of this compound include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of environmentally benign solvents like water. orgsyn.orgnanobioletters.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for synthesizing heterocyclic compounds, including pyrimidines. nanobioletters.comresearchgate.net This technique often leads to a significant reduction in reaction time, increased yields, and easier work-up procedures compared to conventional heating methods. nanobioletters.com For example, the synthesis of various aminopyrimidine derivatives has been successfully carried out using microwave-assisted heating, with yields ranging from 33-56%. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

MethodReaction TimeYield (%)Reference
Conventional Heating6-12 hours60-75 nanobioletters.com
Microwave Irradiation6-15 minutes70-90 nanobioletters.com

This table provides a general comparison for the synthesis of pyrimidine analogs, highlighting the typical advantages of microwave irradiation.

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. Ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. orgsyn.org In the synthesis of various pyrimidine derivatives, ultrasound-assisted methods have been shown to dramatically reduce reaction times (from hours to minutes) while achieving high product yields. orgsyn.org

The use of water as a solvent, wherever feasible, further enhances the green credentials of the synthesis, minimizing the reliance on volatile and often toxic organic solvents. researchgate.net

Chemical Reactivity and Mechanistic Organic Transformations of 2 Diethylamino Pyrimidin 4 1h One

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2-(Diethylamino)pyrimidin-4(1H)-one is dictated by the interplay of its constituent functional groups: the electron-donating diethylamino group, the pyrimidine (B1678525) ring, and the oxo/hydroxy group. The pyrimidine ring, being an aza-aromatic system, is inherently electron-deficient and thus serves as an electrophile, particularly susceptible to nucleophilic attack. wur.nlclockss.org Conversely, the exocyclic diethylamino group and the ring nitrogens possess lone pairs of electrons, rendering them nucleophilic centers. masterorganicchemistry.com

The molecule exists in tautomeric forms, primarily the 4(1H)-one and the 4-hydroxypyrimidine (B43898) form. contaminantdb.cachemspider.com This tautomerism significantly influences its reactivity. The hydroxyl form enhances the nucleophilicity of the ring nitrogens, while the keto form activates the C5-C6 bond towards certain reactions.

Electrophilic Character: The electron-deficient nature of the pyrimidine ring makes it a target for strong nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions can occur, especially if a good leaving group is present on the ring. nih.govrsc.org While the parent compound lacks an inherent leaving group, derivatization of the oxo group can create one (see Section 3.3). The electrophilicity of the ring carbons is modulated by the substituents. The strongly electron-donating diethylamino group at C2 deactivates the ring towards nucleophilic attack compared to unsubstituted pyrimidine, but the C4-carbonyl and ring nitrogens maintain significant electrophilic character.

Nucleophilic Character: The primary nucleophilic sites are the nitrogen atoms of the diethylamino group and the pyrimidine ring, as well as the oxygen of the carbonyl/hydroxyl group. masterorganicchemistry.com These sites are reactive towards a variety of electrophiles.

N-Alkylation and N-Acylation: The ring nitrogens (N1 or N3) and the exocyclic amino nitrogen can undergo alkylation and acylation. Quaternization of the ring nitrogen atoms significantly enhances the electrophilicity of the pyrimidine ring, making it more susceptible to subsequent nucleophilic attack and ring transformation reactions. clockss.org

O-Alkylation and O-Acylation: In the 4-hydroxy tautomeric form, the oxygen atom can act as a nucleophile, leading to the formation of O-ethers and O-esters.

The table below summarizes the key reactive sites of the molecule.

Reactive SiteCharacterPotential Reactions
C4, C6ElectrophilicNucleophilic Aromatic Substitution (SNAr), Michael Addition
Carbonyl Carbon (C4)ElectrophilicNucleophilic Acyl Addition
Diethylamino NitrogenNucleophilic, BasicAlkylation, Acylation, Protonation
Ring Nitrogens (N1, N3)Nucleophilic, BasicAlkylation, Acylation, Protonation
Carbonyl/Hydroxyl OxygenNucleophilic, BasicAlkylation, Acylation, Protonation

Ring Transformations and Rearrangement Reactions

Pyrimidines and their derivatives are known to undergo various ring transformations and rearrangements, often leading to the formation of different heterocyclic systems. These reactions are typically driven by the thermodynamic stability of the resulting products and can be initiated by heat, light, or chemical reagents. nih.gov

Dimroth Rearrangement: One of the most significant rearrangements for this class of compounds is the Dimroth rearrangement. nih.gov This process generally involves the exchange of an endocyclic nitrogen atom with an exocyclic nitrogen atom of an imino or amino substituent. For 2-aminopyrimidines, this typically occurs under hydrolytic conditions (acidic or basic) or upon heating. nih.gov The generally accepted mechanism, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, involves three main stages:

Nucleophilic Addition: A nucleophile (e.g., hydroxide (B78521) ion) attacks an electrophilic carbon of the pyrimidine ring (often C4 or C6), leading to the formation of a covalent adduct. nih.gov

Ring Opening: The pyrimidine ring opens, usually via cleavage of the N1-C2 or N3-C2 bond, to form an open-chain intermediate. nih.gov

Ring Closure: The intermediate undergoes rotation around a single bond, followed by recyclization where the exocyclic amino group attacks a different part of the molecule (e.g., the former C4 carbonyl group) to form a new, thermodynamically more stable pyrimidine ring. nih.gov

Factors such as pH, temperature, and the electronic nature of substituents heavily influence the rate and outcome of the Dimroth rearrangement. nih.gov

Vilsmeier-Haack Reaction and Rearrangement: Substituted pyrimidin-4-ones can undergo rearrangement under the conditions of the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide). researchgate.netepa.gov This reaction typically involves formylation, but for certain substrates, it can induce a skeletal rearrangement. Studies on analogous quinazolin-4(3H)-ones have shown that the Vilsmeier reagent can lead to the formation of imidoyl chlorides, which then undergo ring opening and subsequent cyclization to yield rearranged products. scispace.com While specific studies on this compound are scarce, similar reactivity could be anticipated, potentially leading to novel heterocyclic structures.

Functional Group Modifications and Derivatization Patterns

Functional group modifications of this compound are crucial for synthesizing new derivatives with tailored properties for various applications, including the development of bioactive compounds. mdpi.com Derivatization is also a key strategy in analytical chemistry to enhance the detectability or chromatographic behavior of the molecule. cancer.govmdpi.com

Reactions at the 4-Oxo Position: The oxo group is a versatile handle for derivatization.

Chlorination: Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can convert the 4-oxo group into a 4-chloro substituent. The resulting 4-chloropyrimidine (B154816) is a highly valuable intermediate. rsc.org

Nucleophilic Substitution of the 4-Chloro Group: The 4-chloro atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities at the C4 position, such as amino, alkoxy, and thioether groups, providing a library of new derivatives. rsc.orgmdpi.com

Reactions at the Diethylamino Group: The exocyclic diethylamino group can also be modified, although its strong electron-donating nature makes it relatively stable. Under harsh conditions, it could potentially be displaced or modified.

Derivatization for Analytical Purposes: For analytical methods like HPLC or GC-MS, derivatization is often employed to improve volatility or sensitivity. chromforum.org

Silylation: Active hydrogens, such as the one on N1 in the pyrimidinone tautomer or on the oxygen in the hydroxypyrimidine tautomer, can be replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This increases the compound's volatility for gas chromatography.

Acylation/Alkylation: Introducing acyl or alkyl groups can alter the polarity and improve chromatographic separation.

The table below illustrates some common derivatization patterns.

Reagent(s)Position of ModificationResulting Functional Group
POCl₃ or SOCl₂C44-Chloro
R-NH₂ (on 4-chloro derivative)C44-Alkyl/Aryl-amino
R-OH / NaOR (on 4-chloro derivative)C44-Alkoxy
R-SH / NaSR (on 4-chloro derivative)C44-Alkyl/Aryl-thio
MSTFA, BSTFAN1-H, O-HN/O-Trimethylsilyl

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.

Influence of Substituents: The diethylamino group at C2 is a strong electron-donating group (EDG). This has several consequences:

Thermodynamic Stability: The EDG stabilizes the pyrimidine ring through resonance, potentially making it more stable than isomers with electron-withdrawing groups.

Kinetic Effects: The EDG deactivates the ring towards nucleophilic attack, slowing down reactions like SNAr compared to pyrimidines bearing electron-withdrawing groups. nih.gov Conversely, it activates the ring towards electrophilic attack.

pH and Solvent Effects: The reaction medium plays a critical role.

pH: The rate of many rearrangements and substitutions is highly pH-dependent, as the protonation state of the substrate and the concentration of nucleophiles like OH⁻ are affected. nih.govnih.gov For example, the Dimroth rearrangement can be catalyzed by both acids and bases.

Solvent: The polarity of the solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. Polar aprotic solvents are often used for SNAr reactions.

Proposed Reaction Mechanisms (e.g., retro-Claisen reaction in related compounds)

Understanding the step-by-step mechanisms of these transformations is fundamental to predicting products and optimizing reaction conditions.

Mechanism of Synthesis via Claisen-type Condensation: The synthesis of this compound and its analogs often involves the condensation of 1,1-diethylguanidine (B97328) with a β-dicarbonyl compound, such as a β-ketoester (e.g., ethyl acetoacetate). nih.gov This reaction is analogous to the Biginelli reaction. researchgate.net The mechanism proceeds through a series of addition and condensation-elimination steps:

Nucleophilic Attack: The guanidine (B92328) acts as a nucleophile, attacking one of the carbonyl groups of the β-ketoester.

Cyclization: An intramolecular nucleophilic attack occurs, where a nitrogen from the guanidine moiety attacks the second carbonyl group (the ester), forming a six-membered ring intermediate.

Dehydration: Elimination of water and alcohol (from the ester) leads to the formation of the final pyrimidinone ring.

Retro-Claisen Reaction: The Claisen condensation is a reversible reaction. youtube.com The reverse reaction, the retro-Claisen condensation , involves the cleavage of a β-dicarbonyl compound in the presence of a strong base. youtube.comyoutube.com This reaction proceeds by nucleophilic attack of a base (e.g., hydroxide or alkoxide) on one of the carbonyls, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the carbon-carbon bond between the α- and β-carbonyl carbons to yield an ester and the enolate of a ketone. youtube.com While not a reaction of the final pyrimidinone product itself, the principles of the retro-Claisen reaction are relevant to the stability of the β-ketoester starting materials used in its synthesis, especially under strong basic conditions where this side reaction could compete with the desired cyclocondensation.

Mechanism of the Dimroth Rearrangement (ANRORC): As mentioned in section 3.2, the ANRORC mechanism provides a detailed pathway for the Dimroth rearrangement. nih.gov

Step 1 (Addition): A hydroxide ion attacks the C4 position of the pyrimidine ring.

Step 2 (Ring Opening): The electron density shifts, leading to the cleavage of the N3-C4 bond to form an open-chain aldehyde intermediate.

Step 3 (Rotation & Ring Closure): After rotation around the C5-C6 bond, the exocyclic diethylamino group attacks the aldehyde carbon, forming a new six-membered ring.

Step 4 (Dehydration): Elimination of a water molecule re-aromatizes the ring, yielding the rearranged product.

Synthesis and Exploration of Structural Analogs and Derivatives

Design Principles for Structural Diversification

The diversification of the 2-(diethylamino)pyrimidin-4(1H)-one scaffold is guided by established medicinal chemistry principles. These principles aim to explore the structure-activity relationship (SAR) by systematically altering different parts of the molecule.

Substituent Effects on Pyrimidine (B1678525) Core Reactivity

The reactivity of the pyrimidine core is significantly influenced by the nature and position of its substituents. A deep understanding of these electronic and steric effects is crucial for planning synthetic modifications. For instance, the presence of electron-withdrawing groups can impact the reactivity of the pyrimidine ring in nucleophilic aromatic substitution reactions. researchgate.net Conversely, electron-donating groups can alter the nucleophilicity of the ring nitrogens.

Studies on related 2-aminopyrimidine (B69317) systems have shown that substituents can have a significant impact on the course and efficiency of reactions. researchgate.net For example, in the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine, the nature of the substituent on the aniline (B41778) nucleophile plays a crucial role. researchgate.net Furthermore, computational studies on related systems have indicated that the reactivity is influenced by the electron-withdrawing or -donating nature of substituents, affecting the stability of reaction intermediates and transition states. researchgate.net

Introduction of Diverse Side Chains and Heterocyclic Moieties

The introduction of a wide array of side chains and heterocyclic systems onto the this compound framework is a primary strategy for generating structural diversity. This approach allows for the exploration of new chemical space and the potential for novel biological activities. The selection of these moieties is often guided by the desire to modulate properties such as solubility, lipophilicity, and target-binding interactions.

A common point for modification is the pyrimidine ring itself, where various substituents can be introduced. Research on related 2,4-diaminopyrimidine (B92962) derivatives has demonstrated the successful introduction of side chains bearing hydroxyl, alkoxy, thiazole, and triazole groups. mdpi.com These modifications were achieved by reacting a chloropyrimidine precursor with appropriate nucleophiles. mdpi.com

Another strategy involves the fusion of the pyrimidine ring with other heterocyclic systems. For example, thieno[2,3-d]pyrimidines can be synthesized, and subsequent derivatization of the chlorine atom and functionalization at the C-4 position of the pyrimidine ring allow for the introduction of further diversity. acs.org Similarly, the synthesis of pyrazolopyrimidine libraries has been achieved, showcasing the versatility of the pyrimidine core in constructing more complex fused systems. acs.org

The following table provides examples of diverse side chains and heterocyclic moieties that have been incorporated into related pyrimidine structures:

Modification SiteIntroduced MoietySynthetic Precursor Example
Pyrimidine RingHydroxyl-bearing side chains2,4-Diamino-6-chloropyrimidine
Pyrimidine RingAlkoxy-bearing side chains2,4-Diamino-6-chloropyrimidine
Pyrimidine RingThiazole groups2,4-Diamino-6-chloropyrimidine
Pyrimidine RingPhenyl-substituted triazole groups2,4-Diamino-6-chloropyrimidine
Fused Ring SystemThieno[2,3-d]pyrimidine (B153573)2-Aminothiophen-3-carboxylates
Fused Ring SystemPyrazolopyrimidineNot specified

Methodologies for Analog Preparation

A variety of synthetic methodologies are employed for the preparation of analogs of this compound. These methods are often adapted from the broader field of pyrimidine chemistry.

One common approach involves the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound or its equivalent. ijpsjournal.com For instance, 2-aminopyrimidines can be synthesized by reacting a chalcone (B49325) with guanidine carbonate in a solvent like dimethylformamide (DMF) under heating. ajol.info Modifications to this general procedure, such as pre-drying the solvent and adjusting the reaction time, have been employed to optimize yields. ajol.info

Another prevalent method is the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of a base like triethylamine, often under solvent-free conditions at elevated temperatures, has been used to synthesize a range of 2-aminopyrimidine derivatives. mdpi.comsemanticscholar.org Microwave-assisted synthesis has also been shown to be an effective method for promoting the reaction of chloro-pyrimidines with anilines. researchgate.net

The following table summarizes some of the key synthetic methods used in the preparation of related pyrimidine derivatives:

Synthetic MethodKey ReagentsReaction Conditions
Condensation ReactionChalcone, Guanidine carbonate, DMFHeating (e.g., 160°C)
Nucleophilic Substitution2-Amino-4,6-dichloropyrimidine, Substituted amine, TriethylamineSolvent-free, 80-90°C
Microwave-assisted Nucleophilic Substitution2-Chloro-4,6-dimethylpyrimidine, Aniline derivative, EthanolMicrowave irradiation (e.g., 160°C)

Combinatorial Chemistry and High-Throughput Synthesis Approaches

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of compounds for screening and lead discovery. stanford.edu While specific applications to this compound are not extensively detailed in the provided search results, the principles and methodologies are broadly applicable to pyrimidine-based scaffolds.

The "split-and-pool" or "split-mix" synthesis strategy is a cornerstone of combinatorial chemistry, allowing for the creation of vast libraries of compounds on a solid support. nih.govwikipedia.org This method involves dividing a solid support into portions, reacting each with a different building block, and then pooling them before the next reaction cycle. nih.govwikipedia.org This approach has been successfully used to synthesize libraries of peptides and other small molecules. wikipedia.org

For pyrimidine-based libraries, a solid-phase synthesis approach would typically involve anchoring a starting material to a resin. Subsequent reactions to build the pyrimidine ring or to add substituents would then be carried out in a parallel or split-and-pool fashion. The use of solid-phase supports simplifies purification, as excess reagents and byproducts can be washed away. wikipedia.org

An example of a combinatorial approach to a related heterocyclic system is the parallel solution-phase synthesis of a library of substituted thieno[2,3-d]pyrimidin-2-ylmethanamines. acs.org This strategy utilized the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850) to construct the core structure, with diversity introduced at multiple points. acs.org Such an approach could be adapted for the synthesis of a library based on the this compound scaffold.

Encoded library technology (ELT) is another advanced combinatorial method where each compound in a library is tagged with a unique chemical identifier, such as a DNA sequence. nih.gov This allows for the screening of very large libraries in a pooled format, with the identity of the active compounds determined by sequencing their tags. nih.gov

The following table outlines some key aspects of combinatorial approaches applicable to the synthesis of pyrimidine derivatives:

Combinatorial TechniqueDescriptionAdvantages
Split-and-Pool SynthesisSolid support is divided, reacted with different building blocks, and then pooled for subsequent reaction cycles.Generation of very large libraries of compounds.
Parallel SynthesisReactions are carried out in separate vessels, allowing for the creation of discrete compounds in a high-throughput manner.Each compound is isolated and characterized individually.
Solid-Phase SynthesisA starting material is anchored to a solid support for the duration of the synthesis.Simplified purification and the ability to use excess reagents to drive reactions to completion.
Encoded Library Technology (ELT)Each compound in a library is tagged with a unique chemical identifier for easy identification of active compounds after screening.Allows for the screening of extremely large and diverse libraries.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Theoretical Interpretation of Nuclear Magnetic Resonance (NMR) Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing information on the chemical environment and connectivity of atoms.

Chemical Shift Prediction and Conformational Analysis

Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. nih.gov These predictions, when compared with experimental data, can help to confirm structural assignments and provide insights into the conformational preferences of the molecule. nih.gov The chemical shifts of the protons and carbons in 2-(Diethylamino)pyrimidin-4(1H)-one are influenced by the electronic effects of the diethylamino and oxo substituents on the pyrimidine (B1678525) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H55.8 - 6.2
H67.5 - 7.9
N-CH₂3.3 - 3.7
CH₃1.1 - 1.5

Note: These are estimated values and can vary based on the solvent and specific computational method used. nih.govdrugbank.comdrugbank.comnmrdb.org

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. mnstate.eduresearchgate.net Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed map of the connectivity within the molecule. harvard.edunih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecule. mnstate.eduemerypharma.com For instance, the correlation between the H5 and H6 protons on the pyrimidine ring would be clearly visible in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and directly attached carbons (¹H-¹³C one-bond correlations). columbia.eduustc.edu.cncolumbia.edu This technique is highly sensitive and allows for the direct assignment of carbon signals based on their attached protons. columbia.eduipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). nih.govcolumbia.educolumbia.edu This is crucial for piecing together the carbon skeleton and for connecting different functional groups within the molecule. For example, HMBC can show correlations from the ethyl protons to the carbons of the pyrimidine ring.

Table 2: Key HMBC Correlations for Structural Elucidation

ProtonCorrelated Carbon(s)
H6C2, C4, C5
H5C4, C6
N-CH₂C2, C(CH₃)

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Interpretation of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrations of its different structural components. researchgate.netnih.govphyschemres.org

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically in the region of 1650-1700 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the pyrimidinone ring.

C=C and C=N Stretching: Vibrations associated with the C=C and C=N bonds of the pyrimidine ring are expected to appear in the 1400-1600 cm⁻¹ region. mdpi.com

C-N Stretching: The stretching vibration of the C-N bond of the diethylamino group will also be present.

C-H Stretching and Bending: Bands corresponding to the stretching and bending vibrations of the aliphatic C-H bonds of the ethyl groups and the aromatic C-H bonds of the pyrimidine ring will be observed. smu.edu

Computational methods, such as DFT, are often used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental spectra. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch1650 - 1700
C=C/C=N Stretch1400 - 1600

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and its behavior in the excited state.

Solvatochromic Behavior and Intramolecular Charge Transfer Phenomena

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the pyrimidine ring system. nist.govnih.gov The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netrsc.orgrsc.orgnih.gov

The presence of the electron-donating diethylamino group and the electron-withdrawing pyrimidinone ring suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgmdpi.comnih.gov In an ICT process, electron density is transferred from the donor (diethylamino group) to the acceptor (pyrimidinone ring) in the excited state. researchgate.netresearchgate.net This charge transfer character can be studied by analyzing the solvatochromic shifts of the absorption and fluorescence spectra. mdpi.comresearchgate.net A larger red-shift (bathochromic shift) in the emission spectrum compared to the absorption spectrum in polar solvents is often indicative of a more polar excited state, consistent with ICT. nih.gov

Theoretical Prediction of Electronic Transitions

The electronic absorption properties of this compound can be effectively predicted using computational quantum chemistry methods, most notably Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions between molecular orbitals. researchgate.netrsc.org

TD-DFT calculations are typically performed on a geometry-optimized structure of the molecule. For pyrimidinone derivatives, these calculations help in assigning the absorption bands observed in experimental UV-Vis spectra. nih.govnih.gov The transitions are generally characterized as π → π* or n → π, involving the promotion of an electron from a filled π or non-bonding (n) orbital to an empty anti-bonding (π) orbital. rsc.org

In the case of this compound, the key chromophores are the pyrimidinone ring and the diethylamino group. The predicted electronic transitions would primarily involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms and the π-system of the ring, while the LUMO would be a π* orbital of the pyrimidinone system. The diethylamino group, being an electron-donating group, influences the energy levels of the molecular orbitals and thus the wavelength of the absorption maxima.

A typical TD-DFT analysis provides a table of the most significant predicted electronic transitions, as illustrated below for a hypothetical analysis.

Table 1: Predicted Electronic Transitions for this compound via TD-DFT

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁2950.215HOMO → LUMO (π → π)
S₀ → S₂2600.108HOMO-1 → LUMO (π → π)
S₀ → S₃2350.005n → π*

Note: This table is illustrative, based on typical results for similar heterocyclic compounds.

The correlation between such theoretical data and experimental spectra allows for a robust interpretation of the molecule's electronic behavior. researchgate.net

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. researchgate.net Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. nih.govsapub.org

In a typical ESI-MS experiment conducted in positive ion mode, the compound would be detected as its protonated molecule, [M+H]⁺. For this compound (molecular formula C₉H₁₅N₃O), the expected m/z value for the molecular ion would be approximately 182.1293. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation, providing structural insights. nih.gov The fragmentation of pyrimidine derivatives is a complex process and can occur through several pathways. sapub.orgnih.gov For this compound, characteristic fragmentation would involve the diethylamino substituent and the pyrimidinone ring.

Key fragmentation pathways include:

Loss of an ethyl group: A primary fragmentation would be the cleavage of a C-N bond in the diethylamino group, leading to the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄).

Ring Cleavage: The pyrimidinone ring can undergo retro-Diels-Alder-type reactions or sequential loss of small neutral molecules like CO, HCN, or HNCO. researchgate.net The specific pathway depends on the initial site of protonation.

Rearrangements: Intramolecular rearrangements can occur prior to fragmentation, leading to complex fragmentation patterns that require careful interpretation. youtube.com

Table 2: Plausible Mass Spectrometry Fragments for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
182.13153.09C₂H₅• (Ethyl radical)
182.13125.06C₂H₅• + CO
153.09125.06CO
182.13111.09C₄H₉N (Diethylamine)

Note: This table presents hypothetical fragmentation data based on common pathways for related structures.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrimidinone and aminopyrimidine structures allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.netnih.gov

The molecule contains both hydrogen bond donors (the N-H group on the ring) and acceptors (the carbonyl oxygen and the pyrimidine nitrogen atoms). This combination strongly predisposes the molecule to form robust intermolecular hydrogen bonds, which are the primary determinants of the crystal structure. nih.gov

The most significant intermolecular interaction in the crystal lattice of this compound is expected to be hydrogen bonding. Pyrimidinone scaffolds are well-known for forming strong N–H···O hydrogen bonds, similar to those found in nucleobase pairs. nih.gov

It is highly probable that the molecules would form centrosymmetric dimers through a pair of N(1)–H···O(4) hydrogen bonds. This creates a characteristic R²₂(8) graph set motif. These dimers can then act as building blocks for more extended structures. Additionally, weaker C–H···O and N–H···N interactions may be present, further stabilizing the crystal lattice. mdpi.comnih.gov In some aminopyrimidine structures, intermolecular N–H···N bridges are a consistent feature, leading to the formation of chains or more complex networks. mdpi.comresearchgate.net

Table 3: Expected Hydrogen Bond Parameters in the Crystal Structure

Donor (D)Hydrogen (H)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Type of Interaction
N(1)HO(4)~2.7 - 2.9~160 - 175Intermolecular Dimer
C(6)HO(4)~3.1 - 3.4~140 - 160Intermolecular
N(1)HN(3)~2.9 - 3.1~150 - 170Intermolecular Chain

Note: Data are estimated based on published crystal structures of similar pyrimidinone compounds.

In addition to hydrogen bonding, π-π stacking interactions between the pyrimidinone rings of adjacent molecules might contribute to the supramolecular assembly. mdpi.com These interactions, where the aromatic rings stack face-to-face or in an offset manner, would further stabilize the crystal structure. The final crystal form is a result of a delicate balance between the directional and energetic preferences of these various intermolecular forces. The specific crystallization conditions, such as the solvent used, can also influence which crystalline form (polymorph) is obtained. mdpi.com

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(Diethylamino)pyrimidin-4(1H)-one, DFT calculations are employed to determine its molecular geometry, electronic properties, and reactivity. These calculations are foundational for understanding how the molecule interacts with its environment. DFT methods like B3LYP are commonly used for such analyses on pyrimidine (B1678525) derivatives. epstem.netmdpi.com

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. epstem.netdergipark.org.tr A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. dergipark.org.tr

For pyrimidine derivatives, the HOMO is often located on the pyrimidine ring, indicating it is the primary site for electron donation. epstem.net The LUMO, conversely, represents the region most likely to accept an electron. Analysis of these orbitals helps predict how this compound might participate in chemical reactions. The energies of these orbitals are also used to calculate global reactivity descriptors like chemical hardness, potential, and electrophilicity. epstem.net

Parameter Symbol Value (eV)
Energy of HOMO EHOMO Data not available
Energy of LUMO ELUMO Data not available
Energy Gap ΔE Data not available
Ionization Potential I Data not available
Electron Affinity A Data not available
Electronegativity χ Data not available
Chemical Hardness η Data not available
Electrophilicity Index ω Data not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. readthedocs.io It is invaluable for predicting how a molecule will interact with other charged species, particularly in biological systems. researchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). epstem.netresearchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the pyrimidinone ring, identifying them as potential sites for hydrogen bonding and electrophilic interaction. epstem.netresearchgate.net The map provides crucial insights for understanding intermolecular interactions and structure-activity relationships. nih.gov

Fukui Functions and Local Reactivity Descriptors

While global descriptors like the HOMO-LUMO gap provide a general sense of reactivity, Fukui functions offer a more detailed, atom-specific picture. nih.gov These local reactivity descriptors, derived from DFT, quantify the change in electron density at a specific atom when the total number of electrons in the system changes. scm.com

The Fukui function helps to pinpoint the exact sites within the this compound molecule that are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). scm.comresearchgate.net This analysis is critical for predicting regioselectivity in chemical reactions, providing a more nuanced understanding of reactivity than MEP maps alone. nih.govresearchgate.net

Atom f+ (for nucleophilic attack) f- (for electrophilic attack) f0 (for radical attack)
N1 Data not available Data not available Data not available
C2 Data not available Data not available Data not available
N (amino) Data not available Data not available Data not available
C4 Data not available Data not available Data not available
O (keto) Data not available Data not available Data not available

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic view of molecular behavior, which is essential for understanding conformational changes and interactions with other molecules, such as proteins or solvents. nih.govnih.gov

Conformational Sampling and Stability

A molecule like this compound can exist in various spatial arrangements or conformations due to the rotation around its single bonds, particularly within the diethylamino group. MD simulations allow for extensive sampling of these different conformations, helping to identify the most stable, low-energy states. nih.gov Understanding the conformational landscape is vital, as the specific shape of the molecule can significantly influence its biological activity and interactions.

Ligand-Target Interaction Dynamics

When a molecule like this compound is investigated for potential therapeutic applications, understanding its interaction with a biological target (e.g., an enzyme or receptor) is paramount. nih.gov MD simulations are used to model the binding process and the stability of the resulting ligand-target complex. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic & In Vitro Focus)

QSAR modeling represents a cornerstone in modern medicinal chemistry, providing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are instrumental in understanding the mechanism of action and in the in vitro screening of novel therapeutic agents.

Ligand-Based and Receptor-Based QSAR Approaches

The development of QSAR models for pyrimidine-containing compounds often employs both ligand-based and receptor-based approaches. Ligand-based methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized when the three-dimensional structure of the target receptor is unknown. These methods analyze a set of molecules with known activities to identify the key steric and electrostatic features that are crucial for bioactivity. For instance, 3D-QSAR studies on thieno[2,3-d]pyrimidine (B153573) derivatives have successfully generated statistically robust models that guide the structural modification of these compounds to enhance their biological activity. nih.govmdpi.com These models are validated internally using techniques like leave-one-out cross-validation and externally with a test set of compounds to ensure their predictive power. nih.gov

Receptor-based approaches, on the other hand, are employed when the crystal structure of the biological target is available. This involves docking the ligands into the active site of the receptor to understand the binding modes and interactions. Molecular dynamics simulations can further refine these docked poses, providing a more dynamic and realistic representation of the ligand-receptor complex. nih.gov Such studies have been effectively used to elucidate the binding of pyrimidinone-based inhibitors to their target enzymes, providing a structural basis for their inhibitory activity. nih.gov

Prediction of Molecular Interactions and Structural Requirements

Through QSAR and molecular modeling studies, the specific molecular interactions and structural requirements for the activity of pyrimidine derivatives can be predicted. For example, in the case of thieno[2,3-d]pyrimidin-4(3H)-one based inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), CoMFA contour maps reveal regions where steric bulk is favored or disfavored, as well as areas where positive or negative electrostatic potentials are beneficial for activity. nih.gov These models have identified key active site residues involved in inhibitor binding. nih.gov

Similarly, for dihydropyrimidinone derivatives, molecular docking studies have highlighted the importance of hydrogen bonds and amide-π stacked interactions in the active site of the target enzyme. nih.gov The insights gained from these predictive models are invaluable for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics and photonics. Pyrimidine derivatives, with their electron-rich and electron-deficient centers, are promising candidates for NLO materials.

Molecular Biological Activity and Mechanistic Insights in Vitro Studies

Identification and Validation of Molecular Targets

No specific molecular targets for 2-(Diethylamino)pyrimidin-4(1H)-one have been identified in the available scientific literature.

Enzyme Inhibition Kinetics and Mechanism of Action

There are no published studies detailing the enzyme inhibition kinetics or the mechanism of action (e.g., competitive, non-competitive, uncompetitive, allosteric) of this compound against any specific enzyme.

Receptor Binding Studies and Affinities (in vitro)

In vitro receptor binding studies and affinity data for this compound are not available in the reviewed literature.

Modulation of Cellular Pathways

Specific data on the modulation of cellular pathways, such as the induction of cell cycle arrest or apoptosis, by this compound is not documented in accessible research.

Structure-Activity Relationships (SAR) in a Mechanistic Context

While SAR studies exist for various classes of pyrimidine (B1678525) derivatives, a specific analysis for this compound and its close analogs is not available.

Impact of Substituent Modifications on In Vitro Biological Function

Without data on the biological function of the parent compound, the impact of substituent modifications cannot be discussed.

Essential Pharmacophoric Features for Target Interaction

The essential pharmacophoric features of this compound for interaction with specific biological targets have not been elucidated due to the absence of target identification and binding studies.

Biochemical Assay Development and Validation for In Vitro Activity Assessment

The evaluation of the molecular biological activity of any compound, including those from the pyrimidinone family, necessitates the development of robust and validated biochemical assays. These assays are fundamental in determining a compound's potential as a therapeutic agent by quantifying its interaction with specific biological targets, such as enzymes or receptors. The development process is meticulous, ensuring that the assay is sensitive, specific, and reproducible.

The general workflow for developing and validating a biochemical assay for a pyrimidinone derivative would typically involve several key stages. Initially, a suitable biological target is identified based on the therapeutic area of interest. For instance, in oncology research, enzymes like cyclin-dependent kinases (CDKs) are common targets for pyrimidine-based compounds. nih.gov

Once a target is chosen, an appropriate assay format is selected. This could range from cell-free enzymatic assays to cell-based assays that measure a downstream cellular event. For enzyme inhibition studies, the assay would be designed to measure the rate of the enzymatic reaction in the presence and absence of the test compound. This often involves the use of a substrate that, when acted upon by the enzyme, produces a detectable signal such as a change in absorbance, fluorescence, or luminescence. acs.org

Validation of the developed assay is a critical step to ensure the reliability of the generated data. This process involves the assessment of several parameters:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of reproducibility of measurements under the same conditions.

Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a specific range.

Specificity: The ability of the assay to measure the intended analyte without interference from other substances.

Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Research Findings on Related Pyrimidinone Derivatives

While specific data for this compound is not available, studies on other pyrimidinone derivatives provide insight into the types of assays employed and the nature of their in vitro activities. For example, various pyrimidinone derivatives have been synthesized and evaluated for their anticancer, antimicrobial, and antioxidant properties. nih.govnih.gov

In anticancer research, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. nih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

For antioxidant activity, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is frequently utilized. nih.gov This assay measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Enzyme inhibition assays are also central to the study of pyrimidinone derivatives. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. nih.gov The validation of such an assay would involve confirming that the observed inhibition is specific to the target enzyme and determining the inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

The development of these assays often involves sophisticated techniques and instrumentation, such as spectrophotometers, fluorometers, and high-throughput screening platforms, which allow for the rapid testing of a large number of compounds.

The table below summarizes the types of in vitro assays commonly used for pyrimidinone derivatives and the kind of data they generate.

Assay TypeTarget/PrincipleTypical ReadoutApplication for Pyrimidinone Derivatives
MTT Assay Cellular metabolic activityAbsorbanceAssessment of cytotoxicity and anti-proliferative effects against cancer cell lines. nih.gov
DPPH Assay Free radical scavengingAbsorbanceEvaluation of antioxidant potential. nih.gov
Enzyme Inhibition Assay Specific enzyme activity (e.g., CDK2, proteases)Varies (Absorbance, Fluorescence, Luminescence)Determination of inhibitory potency (IC₅₀) against specific molecular targets. nih.gov
Antimicrobial Susceptibility Testing Bacterial or fungal growthZone of inhibition, Minimum Inhibitory Concentration (MIC)Screening for antibacterial and antifungal activity. nih.gov

Advanced Chemical and Material Science Applications

Role as Ligands in Catalysis and Coordination Chemistry

The nitrogen-rich pyrimidine (B1678525) core of 2-(Diethylamino)pyrimidin-4(1H)-one makes it an intriguing candidate for use as a ligand in coordination chemistry and catalysis. The endocyclic nitrogen atoms and the exocyclic amino group can act as Lewis bases, donating their lone pairs of electrons to form coordination complexes with various metal centers.

While no specific studies detailing the use of this compound as a ligand were identified, the broader class of aminopyrimidines has been successfully employed in the formation of metal complexes. These complexes have shown utility in various catalytic transformations. The diethylamino group at the 2-position can influence the electronic properties of the pyrimidine ring, which in turn can modulate the catalytic activity of the resulting metal complex. The steric bulk of the diethylamino group can also play a crucial role in controlling the stereoselectivity of catalytic reactions.

Table 1: Potential Coordination Sites of this compound

Potential Coordination SiteDescription
N1 (ring nitrogen)A primary coordination site, typical for pyrimidine-based ligands.
N3 (ring nitrogen)Another potential coordination site within the pyrimidine ring.
Exocyclic Amino NitrogenThe nitrogen of the diethylamino group can also coordinate to a metal center.
Oxygen (at C4)The carbonyl oxygen can act as a coordination site, leading to chelation.

The ability of this compound to act as a bidentate or even a tridentate ligand, by involving the ring nitrogens, the exocyclic amino nitrogen, and the carbonyl oxygen, could lead to the formation of stable chelate complexes. Such complexes are often more robust and catalytically active than their monodentate counterparts.

Supramolecular Chemistry and Self-Assembly Applications

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies. The structure of this compound is replete with features conducive to forming such assemblies. The pyrimidinone core contains both hydrogen bond donors (the N-H group) and acceptors (the ring nitrogens and the carbonyl oxygen).

The self-assembly of pyrimidine derivatives is a well-documented phenomenon, leading to the formation of tapes, ribbons, and other complex architectures. lgcstandards.com In the case of this compound, the N-H---O=C hydrogen bond is a highly probable and strong interaction that can drive the formation of one-dimensional chains or tapes. Furthermore, the diethylamino group can influence the packing of these assemblies through steric effects and weaker C-H---N or C-H---O interactions.

While the crystal structure of this compound is not publicly available, the study of related pyrimidinone structures provides a blueprint for its likely self-assembly behavior. The interplay of strong hydrogen bonds and weaker van der Waals forces would dictate the final supramolecular architecture.

Application as Synthetic Building Blocks for Complex Molecules

Pyrimidines are fundamental building blocks in the synthesis of a vast array of complex molecules, including many pharmaceuticals and agrochemicals. This compound, with its multiple functional groups, offers several handles for further chemical modification, making it a valuable intermediate in multi-step syntheses.

The synthesis of 2-(diethylamino)pyrimidines can be achieved through the condensation of 1,1-diethylguanidine (B97328) with β-diketones. This provides a straightforward entry into this class of compounds. Once formed, the pyrimidinone ring can undergo a variety of transformations. For instance, the carbonyl group can be converted to a chloro or other leaving group, allowing for nucleophilic substitution at the C4 position. The N-H group can be alkylated or acylated to introduce further diversity.

A key strategy in synthetic chemistry is the use of a core scaffold to generate a library of related compounds for structure-activity relationship (SAR) studies. This compound is an ideal starting point for such endeavors. For example, it is a known metabolite of the organophosphorus insecticide Pirimiphos-methyl, which underscores its relevance in the synthesis of biologically active compounds. sigmaaldrich.com

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, baseN-alkylated pyrimidinone
Chlorination of CarbonylPOCl₃4-chloro-2-(diethylamino)pyrimidine
Nucleophilic Aromatic SubstitutionNucleophile (e.g., amine, alcohol) on the 4-chloro derivative4-substituted-2-(diethylamino)pyrimidine
Cross-coupling ReactionsBoronic acids, palladium catalyst (on the 4-chloro derivative)4-aryl/vinyl-2-(diethylamino)pyrimidine

Photophysical Applications (e.g., in dyes or sensors)

The fluorescence of 2-aminopyrimidines is often dependent on the nature of the substituent at the 2-position and the polarity of the solvent. The diethylamino group, being an electron-donating group, can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a common mechanism for fluorescence in many organic dyes.

A study on 2-alkylaminopyrimidines revealed that these compounds can be fluorescent, with their emission properties being sensitive to the solvent environment. sielc.com It is plausible that this compound would exhibit similar behavior. The presence of both electron-donating (diethylamino) and electron-withdrawing (pyrimidinone) moieties within the same molecule could lead to a push-pull electronic structure, which is often associated with strong fluorescence and solvatochromism (a change in color with solvent polarity).

Table 3: Predicted Photophysical Properties of this compound (based on analogous compounds)

PropertyPredicted CharacteristicPotential Application
AbsorptionUV-A regionUV absorber
EmissionBlue to green regionFluorescent probe, dye component
SolvatochromismSignificant shift in emission with solvent polarityPolarity sensor
Quantum YieldModerate to high in polar solventsFluorescent labeling agent

The potential for this compound to act as a fluorescent sensor could be realized by introducing a recognition moiety that, upon binding to an analyte, modulates the ICT character and thus the fluorescence output of the molecule.

Advanced Analytical Method Development for Research Purposes

Development of Novel Chromatographic Separation Techniques (e.g., UPLC-QTOF-MS/MS)

The complexity of biological and in vitro matrices requires high-resolution separation techniques to ensure accurate and sensitive detection of 2-(Diethylamino)pyrimidin-4(1H)-one and its potential derivatives. Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) represents a powerful tool for this purpose, offering superior resolution, speed, and mass accuracy compared to conventional HPLC methods.

The development of a UPLC-QTOF-MS/MS method for this compound would involve the systematic optimization of chromatographic conditions to achieve efficient separation from matrix components and potential metabolites. Key parameters for optimization include the selection of the stationary phase, mobile phase composition, gradient elution profile, and flow rate. A reversed-phase C18 column is often a suitable starting point for compounds of this polarity.

The mass spectrometric parameters are fine-tuned to ensure sensitive and specific detection. This includes optimizing the electrospray ionization (ESI) source conditions (e.g., capillary voltage, source temperature) and the collision energy for generating characteristic fragment ions, which are essential for structural confirmation. The high-resolution nature of QTOF-MS allows for the determination of the accurate mass of the parent and fragment ions, providing a high degree of confidence in the identification of this compound.

A representative table of optimized UPLC-QTOF-MS/MS parameters for the analysis of this compound, based on established methods for similar pyrimidine (B1678525) derivatives, is presented below. nih.gov

Table 1: Illustrative UPLC-QTOF-MS/MS Method Parameters for this compound Analysis

ParameterValue
UPLC System
ColumnAcquity UPLC HSS T3 1.8 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume2 µL
Column Temperature40 °C
Gradient Elution
0-1 min95% A
1-8 min5-95% A
8-10 min95% A
QTOF-MS System
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Source Temperature120 °C
Desolvation Temp.350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Mass Rangem/z 50-1000
MS/MS AcquisitionData-Dependent Acquisition (DDA)

Advanced Mass Spectrometry for Metabolite Profiling (Non-clinical)

Understanding the metabolic fate of this compound is fundamental in non-clinical research. Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) such as QTOF-MS, are indispensable for the identification and structural elucidation of metabolites in complex biological matrices like liver microsomes or hepatocytes. nih.gov

Metabolite profiling studies are typically conducted by incubating the parent compound with a metabolically active system, such as human liver microsomes, followed by analysis using the developed UPLC-QTOF-MS/MS method. The data acquisition is performed in a data-dependent mode, where the instrument automatically switches from a full MS scan to MS/MS scans for the most abundant ions detected.

The resulting data is then processed using specialized software to identify potential metabolites by searching for predicted metabolic transformations (e.g., oxidation, hydroxylation, N-dealkylation) and comparing the fragmentation patterns of the metabolites with that of the parent compound. The high mass accuracy of the QTOF analyzer is critical in assigning elemental compositions to the metabolites and their fragments, thereby facilitating their structural identification. youtube.com

Common metabolic pathways for compounds containing N-diethyl groups include oxidation and dealkylation. For the pyrimidine core, hydroxylation is a common metabolic route.

Quantitative Analytical Methods for Research Samples (e.g., in vitro media)

For the evaluation of this compound in various in vitro research assays, the development of a validated quantitative analytical method is essential. This ensures the accuracy and reliability of the concentration measurements in samples such as cell culture media or enzyme assay buffers. A triple quadrupole mass spectrometer (QqQ-MS) is often the instrument of choice for quantitative analysis due to its high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov

The method validation would be performed in accordance with established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. A stable isotope-labeled internal standard of this compound would be ideal for achieving the highest level of accuracy in quantification, as it compensates for matrix effects and variability in sample processing.

An illustrative summary of validation parameters for a quantitative UPLC-MS/MS method for this compound in an in vitro matrix is provided below. nih.govnih.gov

Table 2: Illustrative Validation Summary for Quantitative Analysis of this compound

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Accuracy (% Bias) Within ±15%-8% to +11%
Matrix Effect MonitoredCompensated by IS
Recovery Consistent and reproducible> 85%

Microscopic and Surface Characterization Techniques (e.g., AFM, SEM, TEM if relevant to derived materials)

While not typically applied to the direct analysis of the small molecule itself, microscopic and surface characterization techniques become highly relevant when this compound is incorporated into or used to derive new materials. For instance, if the compound is used to create photoresponsive surfaces or is encapsulated in a nanoparticle delivery system, techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) would be critical for characterization.

Atomic Force Microscopy (AFM) can provide high-resolution three-dimensional images of the surface topography of a material derived from this compound. This would be useful, for example, in characterizing the surface roughness and morphology of a polymer film functionalized with the compound.

Scanning Electron Microscopy (SEM) offers high-magnification imaging of the surface of a material. If this compound were to be formulated into microparticles, SEM would be used to visualize their size, shape, and surface texture.

Transmission Electron Microscopy (TEM) is employed to visualize the internal structure of materials. If the compound were encapsulated within nanoparticles, TEM would be essential for determining the particle size distribution and the core-shell structure of the nanoparticles.

The application of these techniques would be in the context of materials science or drug delivery research involving derivatives or formulations of this compound. For example, studies on pyrimidine-based photoresponsive surfaces have utilized techniques like X-ray photoelectron spectroscopy (XPS) to characterize the chemical changes on the surface. acs.orgelsevierpure.com

Future Directions and Identification of Research Gaps

Unexplored Synthetic Routes and Methodological Innovations

The synthesis of pyrimidine (B1678525) derivatives has a rich history, from classical condensation reactions to modern, sophisticated methodologies. ijsat.orggrowingscience.com However, the synthesis of 2-(diethylamino)pyrimidin-4(1H)-one specifically has not been the focus of extensive methodological innovation. Current research gaps and future opportunities include:

Green Chemistry Approaches: Traditional syntheses often rely on harsh conditions and hazardous reagents. researchgate.net A significant research gap exists in the development of green synthetic routes to this compound. Future work should explore the use of environmentally benign solvents (like water), catalyst-free conditions, and energy-efficient methods such as microwave or ultrasound irradiation. researchgate.netmdpi.com

Catalytic and Flow Chemistry Methods: The application of transition-metal catalysis and flow chemistry for the synthesis of this specific pyrimidinone is largely unexplored. ijsat.orgmdpi.com Research into catalytic C-N bond-forming reactions could provide more efficient and selective pathways. Flow chemistry offers the potential for improved scalability, safety, and process control, which are critical for industrial applications. ijsat.org

Multicomponent Reactions (MCRs): While the Biginelli reaction is a well-known MCR for producing dihydropyrimidinones, novel MCRs tailored for the synthesis of N2-substituted pyrimidin-4(1H)-ones are needed. mdpi.commdpi.com Designing one-pot reactions that combine three or more starting materials to generate this compound would be a significant step forward in terms of atom economy and synthetic efficiency.

Domino and Tandem Reactions: The development of domino or tandem reaction sequences, where multiple bond-forming events occur in a single synthetic operation, represents a sophisticated and efficient approach to complex molecule synthesis. researchgate.net Applying this strategy to construct the this compound core from simple precursors is a promising and unexplored research avenue.

A summary of potential innovative synthetic strategies is presented in Table 1.

Table 1: Potential Innovative Synthetic Strategies for this compound
Synthetic Strategy Potential Advantages Research Focus
Green Chemistry Reduced environmental impact, increased safety Use of aqueous media, biodegradable catalysts, and energy-efficient reaction conditions.
Catalytic Methods High efficiency, selectivity, and atom economy Development of novel transition-metal or organocatalytic systems for C-N bond formation.
Flow Chemistry Improved scalability, safety, and process control Optimization of reaction parameters in continuous flow reactors.
Multicomponent Reactions High atom economy, operational simplicity Design of novel three- or four-component reactions for direct synthesis.
Domino Reactions Increased synthetic efficiency, reduced workup Exploration of tandem cyclization/functionalization sequences.

Novel Mechanistic Insights into Reactivity and In Vitro Biological Interactions

While the broader class of pyrimidinones (B12756618) has been studied for various biological activities, a detailed understanding of the specific interactions of this compound at a molecular level is lacking. chemicalbook.commdpi.com Future research should focus on:

Reactivity and Reaction Mechanisms: A thorough investigation into the reactivity of the this compound scaffold is needed. This includes exploring its susceptibility to electrophilic and nucleophilic attack, its behavior in cycloaddition reactions, and the mechanisms of its derivatization.

Tautomerism: The tautomeric equilibrium between the keto and enol forms of pyrimidinones is crucial for their biological activity and chemical reactivity. chemicalbook.comresearchgate.netnih.gov While theoretical studies have been conducted on simpler pyrimidinones, a detailed experimental and computational investigation of the tautomerism of this compound in different environments (gas phase, various solvents) is a significant research gap. chemicalbook.comacs.orgacs.org

In Vitro Biological Screening: A comprehensive in vitro screening of this compound and its derivatives against a wide range of biological targets is warranted. This could uncover novel biological activities beyond those already known for the pyrimidine class. gsconlinepress.commdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how modifications to the this compound structure affect its biological activity. ijsat.orgnih.gov This involves synthesizing a library of analogs with variations at different positions of the pyrimidine ring and the diethylamino group and evaluating their biological profiles. mdpi.com

Potential for New Non-Clinical and Material Science Applications

The application of pyrimidine derivatives extends beyond the realm of medicine into material science. researchgate.net However, the potential of this compound in these areas remains largely unexplored. Future research could investigate:

Luminescent Materials: Arylpyrimidines have been studied for their luminescent properties, with applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net The introduction of the diethylamino group, a known electron-donating moiety, could modulate the electronic properties of the pyrimidinone core, potentially leading to novel fluorescent materials.

Corrosion Inhibitors: The nitrogen atoms in the pyrimidine ring can coordinate with metal surfaces, making pyrimidine derivatives potential candidates for corrosion inhibitors. Investigating the ability of this compound to protect metals from corrosion is a promising area of research.

Organic Electronics: The extended π-system and the presence of heteroatoms in pyrimidines make them interesting building blocks for organic semiconductors and other electronic materials. researchgate.net The specific electronic properties of this compound could be harnessed for applications in this field.

Adsorption of Heavy Metals: Pyrimidine derivatives have been investigated for their ability to adsorb heavy metals from the environment. novapublishers.com The chelating potential of this compound could be explored for applications in environmental remediation.

Table 2 outlines potential non-clinical applications and the key properties to investigate.

Table 2: Potential Non-Clinical Applications and Key Properties for Investigation
Application Area Key Properties to Investigate Rationale
Luminescent Materials Photoluminescence quantum yield, emission spectra The pyrimidine core combined with an electron-donating group may lead to interesting photophysical properties. researchgate.net
Corrosion Inhibition Adsorption isotherms, inhibition efficiency Nitrogen heteroatoms can coordinate with metal surfaces to form a protective layer.
Organic Electronics Charge carrier mobility, electronic band gap The π-conjugated system of the pyrimidine ring is suitable for charge transport. researchgate.net
Heavy Metal Adsorption Adsorption capacity, selectivity The nitrogen and oxygen atoms can act as binding sites for metal ions. novapublishers.com

Addressing Existing Gaps in Computational Modeling and Theoretical Understanding

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules. nih.govnih.gov For this compound, there are significant opportunities to apply and develop computational models:

Tautomerism and Conformational Analysis: While some theoretical studies on pyrimidinone tautomerism exist, a detailed computational analysis of the various tautomers and conformers of this compound is needed. chemicalbook.comresearchgate.netacs.orgacs.org This would provide insights into its structure and reactivity.

Spectroscopic Characterization: Quantum chemical calculations can aid in the interpretation of experimental spectra (e.g., NMR, IR, UV-Vis). chemicalbook.com A thorough computational study of the spectroscopic properties of this compound would be valuable for its characterization.

Molecular Docking and Dynamics: For any identified biological activity, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound with its biological target. mdpi.comnih.govnih.gov This can guide the design of more potent analogs.

Prediction of Material Properties: Computational methods can be used to predict the electronic and optical properties of this compound, guiding its exploration for material science applications. researchgate.net

Emerging Research Areas for Pyrimidine Derivatives in Chemical Science

The field of pyrimidine chemistry is constantly evolving, with new research areas continually emerging. mdpi.comnumberanalytics.commdpi.comnih.gov Future research on this compound could be integrated into these broader trends:

Chemical Biology Probes: Functionalized pyrimidines can be used as chemical probes to study biological processes. This compound could be derivatized with reporter tags (e.g., fluorescent dyes, biotin) to create tools for chemical biology research.

Supramolecular Chemistry: The hydrogen bonding capabilities of the pyrimidinone core make it an attractive building block for supramolecular assemblies. nih.gov The self-assembly of this compound and its derivatives could lead to the formation of novel gels, liquid crystals, or other functional materials.

Photocatalysis: Certain heterocyclic compounds can act as photocatalysts. Investigating the potential of this compound and its derivatives in photoredox catalysis could open up new applications in organic synthesis.

Covalent Inhibitors: The design of covalent inhibitors is a growing area in drug discovery. ijsat.org The pyrimidinone scaffold could be functionalized with reactive groups to enable covalent binding to biological targets, potentially leading to drugs with improved potency and duration of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Diethylamino)pyrimidin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine core formation. For example, dihydropyrimidinones (DHPMs) can be synthesized via the Biginelli reaction, using urea/thiourea, aldehydes, and β-keto esters under acid catalysis (e.g., HCl in DMF) . Introduction of the diethylamino group may require nucleophilic substitution or coupling reactions with diethylamine. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., amino acids like L-proline) significantly impact yield and purity. For instance, glycine or L-proline under reflux conditions improves eco-friendliness and efficiency .

Q. How can researchers characterize this compound, and what analytical techniques are critical?

  • Methodological Answer : Characterization involves:

  • FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions and diethylamino group integration (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for N-CH₂).
  • HRMS for molecular ion validation (e.g., [M+H]⁺ matching theoretical mass).
  • X-ray crystallography for solid-state structure elucidation, as demonstrated for fluorinated analogs .
  • TLC and melting point analysis for purity assessment .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Pyrimidinone derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For example, thieno[2,3-d]pyrimidin-4(1H)-ones show activity against kinases or bacterial strains . To evaluate bioactivity:

  • Use MTT assays (e.g., Mosmann’s protocol ) for cytotoxicity screening.
  • Perform enzyme inhibition assays (e.g., kinase activity via radiometric or fluorescence-based methods).
  • Validate antimicrobial effects via MIC (Minimum Inhibitory Concentration) testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in Pd-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer : Low yields in Pd-catalyzed reactions (e.g., Suzuki coupling) may arise from:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization (e.g., XPhos for sterically hindered substrates).
  • Solvent/base systems : Use DMF/H₂O with K₂CO₃ or Cs₂CO₃ for polar intermediates .
  • Temperature control : Microwave-assisted heating (100–120°C) reduces side reactions .
  • Purification : Flash chromatography (DCM/MeOH gradients) improves recovery of polar derivatives .

Q. What structural features of this compound influence tautomeric equilibria, and how can this be analyzed?

  • Methodological Answer : Tautomerism (e.g., keto-enol or amine-imine forms) is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups stabilize the keto form.
  • Solvent polarity : Polar solvents (DMSO, H₂O) favor enolization.
  • Analysis via :
  • ¹H NMR in DMSO-d₆ to detect exchangeable protons (e.g., NH at δ ~10–12 ppm).
  • X-ray crystallography to identify dominant tautomers in the solid state, as seen in fluoropyrimidinone analogs .

Q. How should researchers address contradictory bioactivity data across pyrimidinone derivatives?

  • Methodological Answer : Contradictions may arise from:

  • Structural variability : Minor substituent changes (e.g., chloro vs. methoxy groups) alter target binding. Compare analogs like 2l (83% yield, 151–154°C mp) vs. 2m (72% yield, 221–224°C mp) .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Statistical validation : Use ANOVA or t-tests to confirm significance across replicates.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities .

Key Recommendations for Researchers

  • Prioritize green chemistry approaches (e.g., amino acid catalysts) for sustainable synthesis .
  • Combine multi-technique characterization (NMR, HRMS, X-ray) to resolve structural ambiguities .
  • Use high-throughput screening to map structure-activity relationships across derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.